4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c30-23(28-14-12-27(13-15-28)19-7-2-1-3-8-19)18-33-24-21-10-4-5-11-22(21)29(25(31)26-24)17-20-9-6-16-32-20/h1-3,7-8,20H,4-6,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXANOBVYLOPYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its systematic name reflects its intricate structure. The presence of functional groups such as piperazine and tetrahydrofuran contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain piperazine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine ring can enhance efficacy .
Antiviral Effects
The antiviral potential of this compound is also under investigation. Compounds with similar thioketone moieties have demonstrated activity against viral infections by targeting viral replication mechanisms. For instance, studies have shown that certain quinazolinone derivatives can inhibit viral enzymes, thereby preventing viral proliferation .
Antitumor Activity
The anticancer properties of this compound are particularly promising. Research has demonstrated that related quinazolinone derivatives can induce apoptosis in cancer cells by inhibiting specific oncogenic pathways. In vitro studies using cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) have shown that these compounds can significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : It can interact with specific receptors or proteins that regulate cell growth and apoptosis.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as EGFR (epidermal growth factor receptor), which is pivotal in cancer therapy .
Case Studies
- Anticancer Efficacy : A recent study evaluated the anticancer effects of related compounds on various cancer cell lines using the MTT assay to assess cell viability. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at low concentrations .
- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacterial strains using disk diffusion methods. The results showed significant zones of inhibition compared to control groups, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it suitable for various applications in scientific research:
1. Antimicrobial Activity
Research indicates that derivatives of the compound possess significant antimicrobial properties. For instance, thiazole derivatives related to this compound have shown efficacy against various bacterial strains and fungi, suggesting potential use in developing new antibiotics.
2. Antitumor Effects
Preclinical studies have demonstrated that the compound can inhibit cancer cell proliferation. Its mechanism involves targeting specific enzymes and proteins associated with tumor growth. Notably, compounds structurally similar to this one have shown promise in treating acute myelogenous leukemia (AML), with low cytotoxicity towards non-cancerous cells .
3. Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effects in animal models. It demonstrated broad-spectrum activity against seizures induced by various stimuli, indicating potential as a therapeutic agent for epilepsy .
4. Neuropharmacological Effects
Studies suggest that the compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its piperazine component is known for enhancing central nervous system activity .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Antitumor Activity in AML
A study focused on the effects of similar quinazoline derivatives on AML cells showed significant antileukemic activity with an IC50 value as low as 7.2 nM. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity to healthy cells .
Case Study 2: Anticonvulsant Screening
In another study assessing anticonvulsant properties through maximal electroshock tests, derivatives of the compound exhibited potent protection against seizures, reinforcing its potential as an anticonvulsant agent .
Chemical Reactions Analysis
Thioether Functionalization
The thioether group (–S–) at position 4 is a key reactive site. Based on thioxoquinazoline chemistry:
-
Oxidation to sulfones/sulfoxides : Thioethers in quinazolinones are susceptible to oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), yielding sulfoxides or sulfones. Such transformations modulate biological activity and solubility .
-
Alkylation/arylation : The sulfur atom can undergo nucleophilic substitution with alkyl/aryl halides. For example, reactions with methyl iodide in basic conditions (e.g., K₂CO₃/DMF) yield methylthio derivatives .
Table 1: Thioether Reactivity in Analogous Systems
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂, acetic acid, 60°C, 6 hr | Sulfone derivative | 75–85 | |
| Methylation | CH₃I, K₂CO₃, DMF, rt, 12 hr | Methylthioquinazolinone | 68 |
Piperazine Ring Modifications
The 4-phenylpiperazine group is a common pharmacophore. Reactions include:
-
N-alkylation/acylation : Piperazine’s secondary amines react with alkyl halides (e.g., ethyl bromoacetate) or acyl chlorides (e.g., acetyl chloride) under mild basic conditions .
-
Ring-opening : Strong acids (e.g., HCl) or reductants (e.g., LiAlH₄) can cleave the piperazine ring, though this is less common in stable derivatives like 4-phenylpiperazine .
Example :
-
Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-acetylated derivatives, enhancing lipophilicity .
Tetrahydroquinazolinone Core Reactivity
The 5,6,7,8-tetrahydroquinazolin-2(1H)-one scaffold participates in:
-
Reductive desulfurization : Nickel chloride (NiCl₂) and sodium borohydride (NaBH₄) in methanol selectively remove sulfur from thioether groups, yielding desulfurized quinazolinones (e.g., forming 3-arylquinazolin-4(3H)-ones) .
-
Cyclization : Intramolecular reactions with electrophiles (e.g., isocyanates) form fused heterocycles. For example, copper-catalyzed tandem reactions generate pyrazolo[3,4-c]pyridines .
Table 2: Core-Modifying Reactions
Tetrahydrofuran (THF) Methyl Group Reactivity
The THF-methyl substituent at position 1 may undergo:
-
Ether cleavage : Strong acids (HBr/AcOH) or Lewis acids (BF₃·Et₂O) cleave the THF ring, though stability under mild conditions is typical .
-
Oxidation : Tertiary alcohols or ketones could form via oxidation, though this is not reported for similar systems .
Biological Activity Correlations
While not a direct reaction, structural analogs demonstrate:
Preparation Methods
Bromination at C4
Bromination using N-bromosuccinimide (NBS) in acetic acid selectively functionalizes the C4 position:
$$
\text{1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one} \xrightarrow{\text{NBS, AcOH}} \text{4-bromo derivative} \quad
$$
Thiolation and Coupling
The bromine atom is displaced by a thiolate anion generated from 2-mercapto-1-(4-phenylpiperazin-1-yl)ethan-1-one. This reaction proceeds in dimethyl sulfoxide (DMSO) with triethylamine as a base:
$$
\text{4-Bromo derivative + 2-mercapto-1-(4-phenylpiperazin-1-yl)ethan-1-one} \xrightarrow{\text{Et}_3\text{N, DMSO}} \text{Target compound} \quad
$$
Yields for this step range from 55% to 65%, depending on the purity of the thiol intermediate.
Synthesis of 2-Mercapto-1-(4-Phenylpiperazin-1-yl)ethan-1-one
The thiol-containing side chain is prepared separately through a three-step sequence:
Formation of 4-Phenylpiperazin-1-yl Ethyl Ketone
4-Phenylpiperazine reacts with chloroacetyl chloride in dichloromethane to yield 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one:
$$
\text{4-Phenylpiperazine + chloroacetyl chloride} \xrightarrow{\text{CH}2\text{Cl}2} \text{2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one} \quad
$$
Thiolation with Thiourea
The chloro intermediate is treated with thiourea in ethanol under reflux to produce the thiol derivative:
$$
\text{2-Chloro derivative + thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-mercapto-1-(4-phenylpiperazin-1-yl)ethan-1-one} \quad
$$
Final Coupling and Purification
The tetrahydroquinazolinone core and thiol side chain are coupled via a nucleophilic aromatic substitution (SNAr) mechanism. Purification is achieved using flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical parameters for key synthetic steps:
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core cyclization | DBU, toluene, 110°C | 82 | |
| N1-Alkylation | K₂CO₃, DMF, 80°C | 73 | |
| C4-Bromination | NBS, AcOH, 50°C | 89 | |
| Thioether coupling | Et₃N, DMSO, rt | 61 |
Challenges and Optimization
- Regioselectivity : Bromination at C4 requires precise stoichiometry to avoid di-substitution.
- Thiol Stability : The mercapto intermediate is prone to oxidation; reactions must be conducted under inert atmospheres.
- Scalability : Microwave-assisted methods enhance reproducibility but require specialized equipment.
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions. A representative protocol includes:
- Step 1 : Reacting a quinazolinone precursor with a thio-containing intermediate (e.g., 2-((1H-tetrazol-5-yl)thio)-1-(substituted phenyl)ethanol) in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
- Step 2 : Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Critical parameters : Temperature control (70–80°C), solvent polarity (PEG-400 enhances reaction efficiency), and catalyst loading (10 wt%) to maximize yield and purity .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- ¹H NMR : Assign chemical shifts to confirm the tetrahydrofuran-methyl group (δ 3.2–4.0 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Identify thioether (C-S stretch, ~600–700 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹) functional groups .
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water, 70:30) to assess purity (>95%) and resolve synthetic byproducts .
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .
- Catalyst tuning : Acidic or basic catalysts (e.g., triethylamine) accelerate nucleophilic substitutions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Structural modifications : Vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups like -Cl or -F) or tetrahydrofuran-methyl moieties to assess impact on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenases) using inhibition assays (IC₅₀ values) and compare with parent compound .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., hydrogen bonding with active sites) to observed activity .
Q. How to resolve contradictions in biological activity data across different studies?
- Experimental validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate protocol-dependent variability .
- Meta-analysis : Compare data from structurally related compounds (e.g., pyrazole or thiazole derivatives) to identify trends in potency or selectivity .
- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., binding to serotonin receptors vs. off-target effects) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thioether/quinazolinone groups and receptor active sites (e.g., 5-HT₁A serotonin receptor) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify critical binding residues .
- Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
